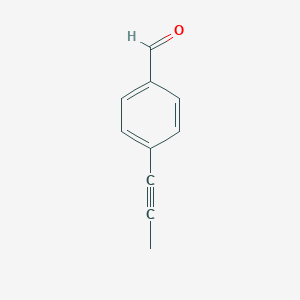
4-(Prop-1-yn-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Prop-1-yn-1-yl)benzaldehyde: is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a benzene ring substituted with a propynyl group and an aldehyde functional group. This compound is used in various fields such as medical research, environmental research, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(Prop-1-yn-1-yl)benzaldehyde can be synthesized through the reaction of benzaldehyde with propargyl alcohol in the presence of a catalyst. The reaction typically involves heating the mixture at an appropriate temperature to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Prop-1-yn-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(Prop-1-yn-1-yl)benzoic acid.
Reduction: 4-(Prop-1-yn-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Prop-1-yn-1-yl)benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and functional materials .
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It can be incorporated into drug molecules to enhance their biological activity and selectivity .
Medicine: this compound is used in the development of new therapeutic agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and advanced materials. It is also used in the formulation of coatings, adhesives, and sealants .
Wirkmechanismus
The mechanism of action of 4-(Prop-1-yn-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The propynyl group can participate in click chemistry reactions, allowing for the selective modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
- 4-(Prop-2-yn-1-yloxy)benzaldehyde
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Comparison: 4-(Prop-1-yn-1-yl)benzaldehyde is unique due to the presence of the propynyl group directly attached to the benzene ring. This structural feature imparts distinct reactivity and chemical properties compared to its analogs. The presence of the aldehyde group also allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
4-prop-1-ynylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXIWRKYHHMITK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479293 |
Source


|
| Record name | 4-(Prop-1-yn-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172508-29-1 |
Source


|
| Record name | 4-(Prop-1-yn-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)



![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)



